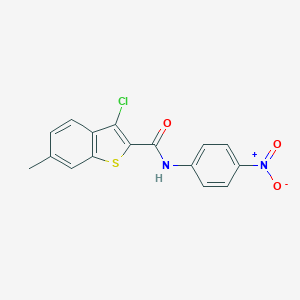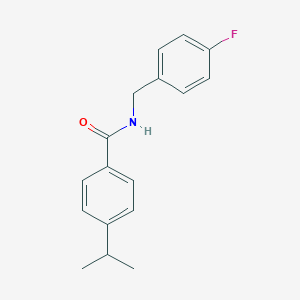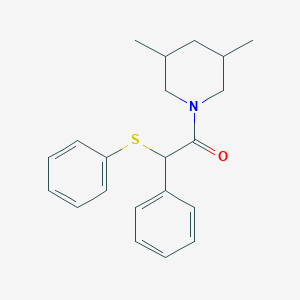![molecular formula C20H18Cl2N2OS B329641 (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE](/img/structure/B329641.png)
(E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE is a complex organic molecule that features a unique combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE typically involves multiple steps:
-
Formation of the Hexahydrocycloocta[b]thiophene Ring: : This step involves the cyclization of a suitable precursor to form the hexahydrocycloocta[b]thiophene ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
-
Introduction of the Cyano Group: : The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cycloocta[b]thiophene ring is replaced by a cyano group. Common reagents for this step include sodium cyanide or potassium cyanide, and the reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF).
-
Formation of the Prop-2-enamide Moiety: : The final step involves the coupling of the dichlorophenyl group with the cyano-substituted hexahydrocycloocta[b]thiophene ring to form the prop-2-enamide moiety. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
科学研究应用
Chemistry
In chemistry, (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics for use in electronics, sensors, and other applications.
作用机制
The mechanism of action of (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
-
(E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE: : This compound is unique due to its specific combination of functional groups and ring structures.
-
This compound: : Similar compounds may include those with variations in the substituents on the thiophene ring or the phenyl group, leading to differences in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dichlorophenyl group. This combination imparts unique chemical and biological properties that make it valuable for various applications.
属性
分子式 |
C20H18Cl2N2OS |
|---|---|
分子量 |
405.3 g/mol |
IUPAC 名称 |
(E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C20H18Cl2N2OS/c21-14-9-7-13(17(22)11-14)8-10-19(25)24-20-16(12-23)15-5-3-1-2-4-6-18(15)26-20/h7-11H,1-6H2,(H,24,25)/b10-8+ |
InChI 键 |
IECWGWMCVRZTDI-CSKARUKUSA-N |
手性 SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)C#N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C#N |
规范 SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetamide](/img/structure/B329560.png)

![Butyl 4-({4-[4-(butoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B329564.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B329567.png)
![N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide](/img/structure/B329569.png)

![4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE](/img/structure/B329571.png)


![1,4-Bis[(4-fluorophenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B329575.png)
![N-[4-({3-nitro-4-methylanilino}sulfonyl)phenyl]acetamide](/img/structure/B329576.png)

